

# Chemical Identity and Predicted Physicochemical Properties

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## Compound of Interest

Compound Name: 3-Ethyl-4,4-dimethylpentan-2-amine

Cat. No.: B2598165

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**3-Ethyl-4,4-dimethylpentan-2-amine** is a saturated aliphatic amine. Its structure consists of a pentane backbone with an amine group at the second position, an ethyl group at the third, and two methyl groups at the fourth position.

Table 1: Predicted Physicochemical Properties of **3-Ethyl-4,4-dimethylpentan-2-amine**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>21</sub> N
Molecular Weight	143.27 g/mol
XLogP3	2.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	4
Exact Mass	143.167400 g/mol
Topological Polar Surface Area	26.0 Å <sup>2</sup>

Note: These properties are computationally predicted and have not been experimentally verified.

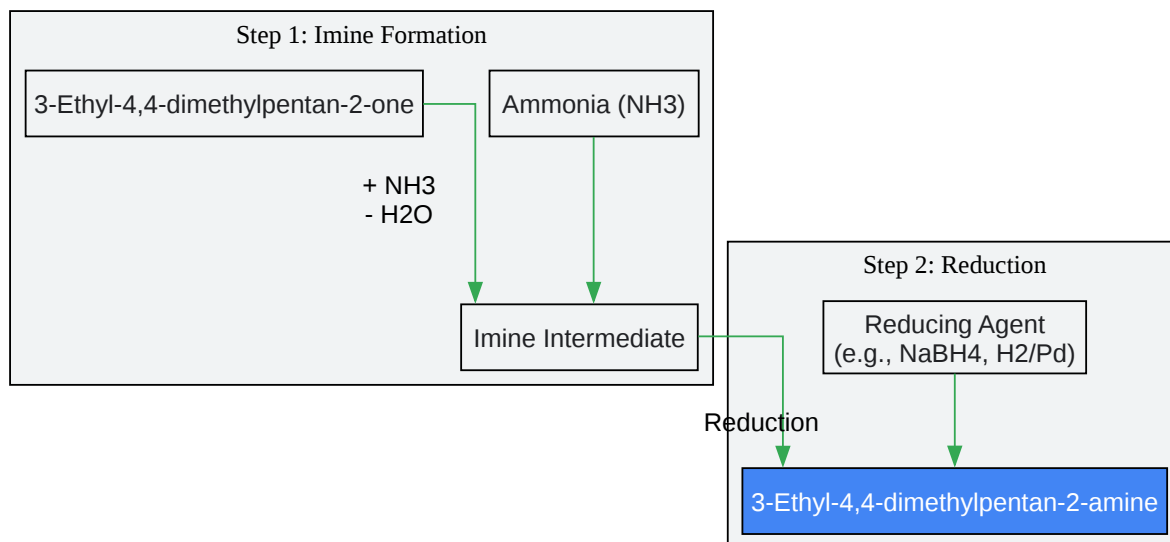
For comparison, a summary of the computed properties for the structural isomer, 3-ethyl-N,4-dimethylpentan-2-amine, is provided below based on available data.[\[1\]](#)

Table 2: Computed Properties of 3-ethyl-N,4-dimethylpentan-2-amine[\[1\]](#)

Property	Value
Molecular Formula	C9H21N
Molecular Weight	143.27 g/mol
XLogP3	2.7
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	4
Exact Mass	143.167400 g/mol
Monoisotopic Mass	143.167400 g/mol

## Proposed Synthesis

A plausible synthetic route for **3-Ethyl-4,4-dimethylpentan-2-amine** is via the reductive amination of the corresponding ketone, 3-Ethyl-4,4-dimethylpentan-2-one. This two-step process would involve the formation of an imine intermediate followed by its reduction to the target amine.



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Caption: Proposed synthesis of **3-Ethyl-4,4-dimethylpentan-2-amine** via reductive amination.

## Experimental Protocols

### General Protocol for Reductive Amination

This protocol is a generalized procedure for the synthesis of a primary amine from a ketone and ammonia.

Materials:

- 3-Ethyl-4,4-dimethylpentan-2-one (precursor ketone)
- Ammonia (in a suitable solvent, e.g., methanol)
- Sodium borohydride (NaBH<sub>4</sub>) or alternative reducing agent
- Methanol (or another suitable protic solvent)

- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Imine Formation:
  - Dissolve the ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution in an ice bath.
  - Slowly add a solution of ammonia in methanol (typically a 7N solution, 2-3 equivalents).
  - Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or GC-MS.
- Reduction:
  - Cool the reaction mixture again in an ice bath.
  - Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the stirring solution. Control the addition rate to manage any effervescence.
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Workup and Isolation:
  - Quench the reaction by slowly adding water.
  - Acidify the mixture with 1M HCl to a pH of ~2.

- Wash the aqueous layer with diethyl ether to remove any unreacted ketone and other non-basic impurities.
- Basify the aqueous layer with 2M NaOH to a pH of ~12 to deprotonate the amine.
- Extract the product into diethyl ether (3x).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude amine.
- Purification:
  - The crude product can be purified by distillation or column chromatography on silica gel.

## Structural Elucidation

The structure of the synthesized **3-Ethyl-4,4-dimethylpentan-2-amine** would be confirmed using a combination of spectroscopic methods.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
$^1\text{H}$ NMR	- A singlet for the tert-butyl protons. - A doublet for the methyl group adjacent to the amine. - A multiplet for the proton at the amine-bearing carbon. - Multiplets for the ethyl group protons. - A broad singlet for the amine protons (NH <sub>2</sub> ).
$^{13}\text{C}$ NMR	- Distinct signals for each of the 9 carbon atoms, with the carbons of the tert-butyl group being equivalent.
Mass Spec (EI)	- A molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight. - Characteristic fragmentation patterns, such as the loss of an ethyl group or cleavage adjacent to the amine.
IR Spectroscopy	- N-H stretching vibrations in the range of 3300-3500 cm <sup>-1</sup> . - C-H stretching vibrations just below 3000 cm <sup>-1</sup> . - N-H bending vibrations around 1600 cm <sup>-1</sup> .

## Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of **3-Ethyl-4,4-dimethylpentan-2-amine**. Consequently, no associated signaling pathways have been described. The biological effects of this compound would need to be determined through in vitro and in vivo studies.

## Conclusion

While **3-Ethyl-4,4-dimethylpentan-2-amine** is not a cataloged compound with established properties or functions, its structural analysis can be approached through theoretical predictions and by drawing parallels with known chemical reactions and analogs. This guide provides a foundational framework for its synthesis and characterization. Any further investigation into this molecule would require de novo synthesis and a comprehensive suite of analytical and biological testing.

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## References

- 1. 3-ethyl-N,4-dimethylpentan-2-amine | C<sub>9</sub>H<sub>21</sub>N | CID 62915820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Identity and Predicted Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2598165#3-ethyl-4-4-dimethylpentan-2-amine-structural-analysis]

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